Lipophilicity Differentiation: XLogP3 Comparison of Butoxy vs. Propoxy and Methoxy Analogs
3-Bromo-2-butoxypyridine (C9; C4 n-alkyl chain) exhibits a calculated XLogP3 of 3.1, representing a measurable increase in lipophilicity relative to the 3-bromo-2-propoxy (C8; C3 chain) analog (XLogP3 = 2.7) and a substantially higher value versus the 3-bromo-2-methoxy (C6; C1 chain) analog [1][2][3]. Each additional methylene unit in the n-alkoxy chain contributes approximately +0.4 log units to XLogP3 within this series. This quantifiable difference translates to enhanced organic-phase solubility and altered chromatographic retention behavior for intermediates derived from the butoxy compound [4].
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 (C9H12BrNO; C4 n-butoxy chain; 4 rotatable bonds) |
| Comparator Or Baseline | 3-Bromo-2-propoxypyridine: XLogP3 = 2.7 (C8H10BrNO; C3 chain; 3 rotatable bonds); 3-Bromo-2-methoxypyridine (C6H6BrNO; C1 chain): XLogP3 ≈ 1.9 |
| Quantified Difference | ΔXLogP3 = +0.4 vs. propoxy analog; ΔXLogP3 ≈ +1.2 vs. methoxy analog |
| Conditions | Computed via XLogP3 algorithm (PubChem release 2019.06.18/2021.05.07); no experimental logP values reported |
Why This Matters
Higher calculated XLogP3 predicts preferential partitioning into organic media, which can simplify workup and purification during multi-step syntheses where intermediate lipophilicity is beneficial.
- [1] Kuujia.com. Cas no 1251093-33-0 (3-Bromo-2-butoxypyridine) — Computed Properties: XLogP3 3.1, Rotatable Bond Count 4. View Source
- [2] PubChem CID 22591101. 3-Bromo-2-propoxypyridine — Computed Properties: XLogP3 2.7, Rotatable Bond Count 3. View Source
- [3] PubChem CID 4564990. 3-Bromo-2-butoxypyridine — Computed Descriptors. View Source
- [4] Kuujia.com. Cas no 1251093-33-0 (3-Bromo-2-butoxypyridine) — Solubility and handling notes. View Source
